molecular formula C14H12ClFN2O3S B2980424 3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795300-90-1

3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2980424
CAS No.: 1795300-90-1
M. Wt: 342.77
InChI Key: NIOGHRFHGSIBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound featuring a thiazolidine-2,4-dione core fused with an azetidine ring (a four-membered nitrogen-containing heterocycle). The molecule is further substituted with a 2-(2-chloro-6-fluorophenyl)acetyl group, which introduces halogenated aromatic and ketone functionalities.

Properties

IUPAC Name

3-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3S/c15-10-2-1-3-11(16)9(10)4-12(19)17-5-8(6-17)18-13(20)7-22-14(18)21/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOGHRFHGSIBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H12ClFN2O3SC_{14}H_{12}ClFN_{2}O_{3}S and a molecular weight of approximately 342.8 g/mol. Its structure includes a thiazolidine ring, which is a common pharmacophore in various bioactive compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including the compound . The following table summarizes findings from various studies regarding its cytotoxic effects against different cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa8.9 - 15.1
K5628.5 - 14.9
MDA-MB-36112.7 - 25.6
A549<10
HepG2<10

Mechanisms of Action
Research indicates that thiazolidine derivatives can induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. Specifically, compounds have been shown to modulate the expression of Bcl-2 family proteins, reducing anti-apoptotic members while increasing pro-apoptotic members, thereby promoting cell death in cancerous tissues without significantly affecting normal cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated notable antimicrobial activity against various bacterial strains. The following table presents the antimicrobial efficacy of related thiazolidine derivatives:

Microorganism Activity Reference
Gram-positive bacteriaModerate to strong inhibition
Gram-negative bacteriaVariable activity

Studies indicate that modifications to the thiazolidine structure can enhance antimicrobial potency, particularly when electron-withdrawing groups are present on the phenyl ring .

Case Studies

  • Cytotoxicity against Breast Cancer Cells : A specific study evaluated the effects of thiazolidine derivatives on breast cancer cell lines, revealing significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like cisplatin .
  • Antiviral Activity : Research has also explored the antiviral properties of thiazolidine derivatives against Yellow Fever Virus (YFV), indicating promising results in inhibiting viral replication in vitro .

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s uniqueness lies in its azetidine-thiazolidinedione scaffold, which distinguishes it from other thiazolidinedione derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Biological Activity (Inferred/Reported) Physicochemical Properties
Target Compound Azetidine-thiazolidinedione 2-(2-Chloro-6-fluorophenyl)acetyl Potential kinase inhibitor or PPAR modulator Not explicitly reported
YPC-21440 () Imidazo[1,2-b]pyridazine 4-Methylpiperazinyl phenyl Pan-Pim kinase inhibitor Soluble in DMSO/5% glucose
7n () Indole-thiazolidinedione 4-Chlorobenzyl-indole Possible CNS or anticancer activity Yellow solid; m.p. 155–233°C
2-(2-Chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide () Thiazole-acetamide 4-(3-Pyridinyl)thiazol-2-yl, 2-chloro-6-fluorophenyl Unreported, likely kinase-targeted ChemSpider ID: 848249-85-4

Key Observations :

Core Heterocycles: The target compound’s azetidine-thiazolidinedione system is distinct from the imidazo[1,2-b]pyridazine (YPC series) and indole-thiazolidinedione (7m–7o) cores. The thiazole-acetamide analog () shares the 2-chloro-6-fluorophenyl group but lacks the thiazolidinedione moiety, suggesting divergent targets .

Substituent Effects :

  • The 2-chloro-6-fluorophenyl group in the target compound and analog may improve lipophilicity and membrane permeability. In contrast, the YPC series’ piperazine substituents likely enhance solubility and kinase-binding interactions .
  • Compound 7n’s 4-chlorobenzyl-indole group introduces bulky aromaticity, which could influence CNS penetration or protein-binding affinity .

Pharmacological Activity :
  • YPC Series (): These Pan-Pim kinase inhibitors demonstrate the importance of the imidazo[1,2-b]pyridazine core and piperazine side chains in kinase inhibition. The target compound’s azetidine-thiazolidinedione scaffold may offer a novel binding mode for similar targets .
  • Indole-Thiazolidinediones () : While explicit activity data are lacking, indole derivatives are frequently associated with anticancer or neuroactive properties. The thiazolidinedione moiety in 7n may synergize with indole to modulate PPAR or kinase pathways .
  • Compound : Structural similarity to kinase inhibitors (e.g., thiazole-based analogs) suggests possible kinase-targeted activity, though the absence of thiazolidinedione limits direct comparison .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the azetidine ring via cyclization of 2-(2-chloro-6-fluorophenyl)acetyl chloride with a suitable amine precursor.
  • Step 2: Condensation of the azetidine intermediate with thiazolidine-2,4-dione derivatives. Microwave-assisted synthesis (MAS) can significantly improve yields and reduce reaction times. For example, microwave irradiation (150–200 W, 3–6 minutes) in DMF/acetic acid mixtures has been shown to achieve >80% yields for analogous thiazolidinediones .
  • Step 3: Purification via recrystallization (e.g., DMF-ethanol mixtures) or column chromatography.

Key reagents include sodium acetate as a base and chloroacetic acid for thiazolidinedione ring formation .

Advanced: How can structural contradictions arising from crystallographic vs. spectroscopic data be resolved?

Answer:
Discrepancies between X-ray crystallography (e.g., SHELX-refined structures) and NMR/IR data often stem from dynamic conformations in solution vs. static solid-state structures. To resolve this:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Use density functional theory (DFT) to model solution-state geometries and compare with crystallographic data .
  • Validate hydrogen bonding patterns via IR spectroscopy (e.g., C=O and N-H stretches at 1680–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential methods include:

  • ¹H/¹³C NMR : Assign peaks for the azetidine (δ 3.5–4.5 ppm), thiazolidinedione (δ 4.0–4.8 ppm), and aromatic protons (δ 6.8–7.6 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~423.05 for C₁₇H₁₄ClFN₂O₃S) .
  • X-ray crystallography : Resolve stereochemistry using SHELXL refinement; the 2-chloro-6-fluorophenyl group often induces planar geometry in the acetyl-azetidine moiety .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?

Answer:

  • Substituent modification : Replace the 2-chloro-6-fluorophenyl group with bulkier aryl groups (e.g., 4-bromo or 3-trifluoromethyl) to enhance hydrophobic interactions with kinase active sites .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with Pim kinases; prioritize derivatives with improved binding scores (<−9 kcal/mol) .
  • In vitro assays : Test IC₅₀ values against recombinant kinases (e.g., Pim-1/Pim-2) using ATPase activity assays. Correlate results with computational predictions .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF, acetic acid) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using silica gel. Avoid water to prevent hydrolysis .

Advanced: How can metabolic stability challenges be addressed for in vivo studies?

Answer:

  • Prodrug design : Introduce ester or amide prodrug moieties at the thiazolidinedione carbonyl group to reduce first-pass metabolism .
  • Cytochrome P450 inhibition assays : Screen for CYP3A4/2D6 interactions using liver microsomes. Prioritize derivatives with >50% residual activity after 60 minutes .
  • Pharmacokinetic profiling : Administer compounds intravenously (5 mg/kg) in rodent models and measure plasma half-life via LC-MS/MS .

Advanced: What strategies mitigate contradictory bioactivity data across cell-based vs. enzymatic assays?

Answer:

  • Membrane permeability : Measure logP values (e.g., using shake-flask method) to assess cellular uptake; derivatives with logP >2.5 often show better cell penetration .
  • Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to minimize inter-assay variability .

Basic: How can reaction yields be optimized for scale-up synthesis?

Answer:

  • Solvent optimization : Replace DMF with greener solvents (e.g., PEG-400) to improve recyclability and reduce toxicity .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for azetidine ring formation; yields may increase by 15–20% .
  • Process automation : Use continuous-flow reactors for thiazolidinedione condensation steps to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.